molecular formula C14H21N5O4 B2595963 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 2034412-50-3

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide

Cat. No. B2595963
CAS RN: 2034412-50-3
M. Wt: 323.353
InChI Key: OLPWBOYNKLQNDZ-UHFFFAOYSA-N
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Description

“N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide” is a chemical compound with the molecular formula C14H21N5O4. It is related to the class of compounds known as 1,3,5-triazines .


Synthesis Analysis

The synthesis of related compounds involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride . This compound can be used as a condensing agent for various transformations, such as the condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,5-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms . The triazine ring is substituted with methoxy and morpholino groups.

Mechanism of Action

Target of Action

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide, also known as N-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}oxolane-3-carboxamide, primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these targets, the compound disrupts the bacterial cell cycle, leading to cell death .

Mode of Action

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide interacts with DNA gyrase and topoisomerase IV by binding to their active sites. This binding prevents the enzymes from performing their essential functions in DNA supercoiling and relaxation. As a result, the bacterial DNA becomes damaged and fragmented, inhibiting cell division and leading to bacterial cell death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV by N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide affects several biochemical pathways. The disruption of DNA replication and transcription halts protein synthesis and other vital cellular processes. This leads to the accumulation of DNA damage and the activation of bacterial stress responses, ultimately resulting in cell death .

Pharmacokinetics

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract, widely distributed in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties contribute to its high bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide include the inhibition of bacterial growth and proliferation. By targeting DNA gyrase and topoisomerase IV, the compound induces DNA damage, disrupts cellular processes, and triggers cell death. This results in the effective elimination of bacterial infections .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide. Optimal conditions for its activity include a neutral to slightly acidic pH and moderate temperatures. The presence of certain ions or other drugs may enhance or inhibit its antibacterial effects, highlighting the importance of considering environmental factors in its therapeutic application .

: Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity : Substituted 1,3,5-Triazine Heterocycles: Synthesis and Antibacterial Activity : 4- (4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride

Future Directions

The future directions for research on this compound could potentially involve further exploration of its biological activities. For example, related 1,3,5-triazine derivatives have been studied for their antitumor properties , suggesting potential applications in medicinal chemistry.

properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4/c1-21-14-17-11(8-15-12(20)10-2-5-23-9-10)16-13(18-14)19-3-6-22-7-4-19/h10H,2-9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPWBOYNKLQNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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